molecular formula C11H16BNO5S B1408774 (3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704063-58-0

(3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1408774
CAS No.: 1704063-58-0
M. Wt: 285.13 g/mol
InChI Key: BUEGJMLOCIHSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a sulfonamide-linked 4-hydroxypiperidine group. The boronic acid moiety (-B(OH)₂) at the meta position of the phenyl ring enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . The 4-hydroxypiperidine group introduces a polar, hydrogen-bonding-capable substituent, which may enhance solubility and influence biological interactions. This compound’s structural complexity—combining a sulfonamide, heterocyclic amine, and boronic acid—renders it valuable in drug discovery, particularly for targeting enzymes or receptors where these functional groups play critical roles.

Properties

IUPAC Name

[3-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO5S/c14-10-4-6-13(7-5-10)19(17,18)11-3-1-2-9(8-11)12(15)16/h1-3,8,10,14-16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEGJMLOCIHSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801178882
Record name Boronic acid, B-[3-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-58-0
Record name Boronic acid, B-[3-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with 4-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various carbon-carbon bonded compounds .

Scientific Research Applications

(3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes.

    Industry: Utilized in the production of advanced materials and in various chemical processes.

Mechanism of Action

The mechanism of action of (3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound’s effects are mediated through its ability to interact with and inhibit specific enzymes, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the heterocycle, substituent positions, or additional functional groups. Below is a comparative analysis:

Compound Key Structural Features Impact on Properties Evidence ID
(3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid 4-hydroxypiperidine, meta-sulfonyl, boronic acid Enhanced solubility due to -OH; potential for hydrogen bonding.
3-(Piperidin-1-ylsulfonyl)phenylboronic acid Piperidine (no hydroxyl), meta-sulfonyl, boronic acid Reduced polarity; lower solubility compared to hydroxylated analog.
(3-(Pyrrolidino)phenyl)boronic acid Pyrrolidine (5-membered ring), meta-substitution, boronic acid Smaller heterocycle may reduce steric hindrance; altered binding affinity.
(2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid Ortho-sulfonyl-piperidine, boronic acid Steric effects near boronic acid may hinder reactivity in cross-coupling.
4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenylboronic acid Difluoro-phenyl, 4-hydroxypiperidine, boronic acid Fluorine atoms increase electron-withdrawing effects, potentially lowering pKa of boronic acid.
(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid 4-methylpiperazine, dimethyl-phenyl, boronic acid Methyl groups increase lipophilicity; methylpiperazine introduces basicity, affecting pharmacokinetics.

Physicochemical Properties

  • pKa: The hydroxyl group on 4-hydroxypiperidine may lower the boronic acid’s pKa compared to non-hydroxylated analogs (e.g., ~8.16 predicted for a related compound vs. higher values for piperidine derivatives lacking -OH).
  • Solubility : The hydroxyl group enhances aqueous solubility, critical for biological applications. In contrast, methyl or fluorine substituents (e.g., in ) increase hydrophobicity.
  • Synthetic Utility : The sulfonamide linkage and boronic acid make it suitable for coupling reactions (e.g., with sulfonyl hydrazines ), though steric hindrance from ortho-substituted analogs () may reduce reactivity.

Biological Activity

(3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential clinical applications, supported by relevant data and case studies.

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with various biological targets. The boronic acid moiety can form reversible covalent bonds with diols, which is crucial in the design of enzyme inhibitors and drug delivery systems. This compound specifically targets tropomyosin receptor kinases (TRKs), which are implicated in several types of cancer due to their role in cell proliferation and differentiation.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For example, it demonstrated an IC50 value of 0.304 μM against the Km-12 cell line, indicating significant potency against certain cancers .
  • Selectivity for Cancer Types : The selectivity profile is noteworthy; it shows a preference for MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells), suggesting potential applications in targeted cancer therapies .
  • Plasma Stability : The compound exhibits excellent plasma stability with a half-life greater than 289 minutes, which is essential for maintaining therapeutic levels in vivo .

Data Table: Biological Activity Summary

Activity Value/Description
IC50 against Km-12 cell line0.304 μM
Selectivity for MCF-7 cell lineHigh
Plasma stabilityT1/2 > 289.1 min
Inhibition of CYP2C9Moderate at 10 μM concentration

Case Study 1: TRK Inhibition

A study evaluated the inhibitory effects of various boronic acid derivatives on TRK activity. Among these derivatives, this compound emerged as a lead compound due to its favorable binding interactions within the ATP pocket of TRK enzymes. Molecular docking studies indicated that the compound forms multiple hydrogen bonds with key residues, enhancing its inhibitory potential .

Case Study 2: Antitumor Efficacy

In another investigation focused on breast cancer models, this compound was administered in vivo. The results demonstrated a significant reduction in tumor size compared to controls, correlating with its ability to downregulate TRK signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling, where palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and sodium carbonate in 1,2-dimethoxyethane/water mixtures are used under inert conditions. Optimizing pH and reaction time (e.g., reflux for 2 hours) improves yield . Pre-functionalization of the phenyl ring with sulfonyl and hydroxypiperidin groups requires careful protection/deprotection strategies to avoid boronic acid degradation .

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with methanol/buffer mobile phases (pH 4.6 adjusted with acetic acid) ensures separation of boronic acid derivatives. Mass spectrometry (Monoisotopic mass: 269.089309 Da) and 11^{11}B NMR are critical for verifying boron-containing moieties. FT-IR can confirm sulfonyl (S=O stretching ~1350 cm1^{-1}) and boronic acid (B-O bonds ~1400 cm1^{-1}) groups .

Q. How should researchers handle stability challenges during storage?

  • Methodological Answer : Store the compound in anhydrous, cooled environments (<4°C) under nitrogen to prevent hydrolysis. Organic degradation rates increase with temperature, as observed in wastewater matrix studies, suggesting cooling as a stabilization strategy .

Advanced Research Questions

Q. How can reaction yields be improved in Suzuki-Miyaura couplings involving bulky sulfonyl-piperidin substituents?

  • Methodological Answer : Steric hindrance from the 4-hydroxypiperidin-sulfonyl group necessitates ligand screening (e.g., bulky phosphines) and solvent optimization. Ethylene glycol dimethyl ether enhances solubility, while controlled pH (neutral to slightly basic) prevents boronic acid self-condensation. Catalyst loading (e.g., 5–10 mol% Pd) and degassing protocols reduce side reactions .

Q. What strategies address contradictory solubility data in polar vs. non-polar solvents?

  • Methodological Answer : Contradictions arise from the compound’s amphiphilic nature (hydrophobic phenyl-sulfonyl vs. hydrophilic hydroxypiperidin). Use Hansen solubility parameters to predict solvent compatibility. Experimental validation via dynamic light scattering (DLS) in mixed solvents (e.g., THF/water) can resolve discrepancies .

Q. How do researchers mitigate interference from boronic acid self-condensation in aqueous reaction systems?

  • Methodological Answer : Introduce competitive inhibitors like diols (e.g., 1,2-ethanediol) to bind free boronic acid, suppressing dimerization. Buffer systems (e.g., sodium acetate) at pH 4.6–5.0 stabilize the tetrahedral boronate form, reducing reactivity toward condensation .

Q. What experimental designs control variability in biological assay results due to boronic acid reactivity?

  • Methodological Answer : Use negative controls with boronic acid analogs lacking the sulfonyl-piperidin group to isolate target effects. Time-course studies and quenching agents (e.g., phenylalanine) minimize off-target binding. Replicate experiments across multiple pH conditions to assess robustness .

Data Contradiction and Reproducibility

Q. How should researchers validate conflicting reports on hydrolytic stability?

  • Methodological Answer : Conduct accelerated degradation studies under controlled humidity/temperature. Compare HPLC retention times and mass spectra of aged vs. fresh samples. Use 11^{11}B NMR to track boronic acid → boronate conversion kinetics .

Q. What steps ensure reproducibility in catalytic applications across labs?

  • Methodological Answer : Standardize catalyst activation (e.g., pre-stir Pd catalysts under inert gas) and solvent purity (e.g., anhydrous 1,2-dimethoxyethane). Report detailed synthetic protocols, including stirring rates and cooling gradients, as minor variations significantly impact outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.